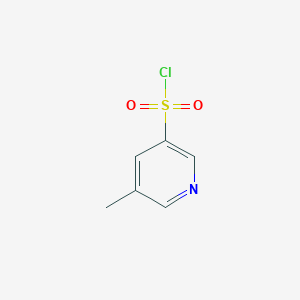
2-Fluoro-biphenyl-3-carboxylic acid
Descripción general
Descripción
“2-Fluoro-biphenyl-3-carboxylic acid” is a chemical compound with the molecular formula C13H9FO2 . It belongs to the class of organic compounds known as aromatic anilides .
Synthesis Analysis
The synthesis of similar compounds often involves Suzuki–Miyaura coupling reactions . A general method of selecting optimum sites on pro-drug molecules for fluorination has been developed, which can improve metabolic stability .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-biphenyl-3-carboxylic acid” consists of a biphenyl group with a carboxylic acid at the 3-position and a fluorine atom at the 2-position .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a common method used in the formation of carbon-carbon bonds, which could be relevant to the chemical reactions of "2-Fluoro-biphenyl-3-carboxylic acid" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-biphenyl-3-carboxylic acid” include a molecular weight of 216.21 , a density of 1.3±0.1 g/cm3, a boiling point of 375.6±30.0 °C at 760 mmHg, and a flash point of 181.0±24.6 °C .
Aplicaciones Científicas De Investigación
Regioselective Metalation of Biphenyl Carboxylic Acids :
- Unprotected biphenyl carboxylic acids, including 2-Fluoro-biphenyl-3-carboxylic acid, can be metalated with sec-butyllithium and subjected to site-selective electrophilic substitution. This process is useful in synthesizing fluorenone skeletons and other compounds (Tilly et al., 2006).
Chemical-Microbial Method for Fluorinated Pharmaceuticals :
- A method involving microbial transformation of biphenyl derivatives and subsequent fluorination at pre-determined sites was demonstrated. This method could potentially enhance metabolic stability in drug development (Bright et al., 2013).
Preparation of α-Fluoro-α,β-Unsaturated Carboxylic Acid Esters :
- Ethyl phenylsulfinyl fluoroacetate can be used to prepare α-fluoro-α,β-unsaturated ethyl carboxylates, a class of compounds important for fluorine-containing biologically active substances (Allmendinger, 1991).
Directed Remote-Metalation and Fluorenone Derivatives :
- The mechanism of metalation of biphenyl carboxylic acid, including 2-Fluoro derivatives, involves creating stable metallo-dialkoxide compounds useful in synthesizing fluorenones (Tilly et al., 2005).
Chiral Recognition in Molecular and Macromolecular Liquid Crystals :
- Studies on the chiral recognition properties of diastereomers of 2-Fluoro-biphenyl-4-carboxylate derivatives, including their polymer forms, revealed their potential in liquid crystal applications (Percec et al., 1994).
Organotin Derivatives and Biological Applications :
- Organotin derivatives of 2-(2-Fluoro-4-biphenyl)propanoic acid, a non-steroidal anti-inflammatory drug, have been prepared and studied for their structural and biological importance, particularly in antitumor and anticancer activities (Mahmood et al., 2003).
Metal-Free Synthesis of Anthranilic Acid Derivatives :
- A method was developed for the synthesis of fluorescent o-aminobenzoates and a 2'-amino-[1,1'-biphenyl]-2-carboxylic acid using carbodiimides. This method could be useful in the preparation of 2-fluoroaromatic acids or esters (Culf et al., 2015).
Anaerobic Transformation of Biphenyl to Benzoate :
- Studies on the anaerobic transformation of biphenyl to benzoate showed the conversion of fluorobenzoates from fluorophenols, indicating the introduction of carboxyl groups. This process is relevant in understanding the environmental degradation of aromatic hydrocarbons (Genthner et al., 1989).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds like brequinar have been found to target dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme . This enzyme plays a crucial role in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA.
Biochemical Pathways
If it targets dihydroorotate dehydrogenase like brequinar, it could potentially disrupt the de novo pyrimidine synthesis pathway . This would result in a decrease in the production of pyrimidines, affecting DNA and RNA synthesis and, consequently, cell proliferation.
Propiedades
IUPAC Name |
2-fluoro-3-phenylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHZFYDIPYOCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-biphenyl-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



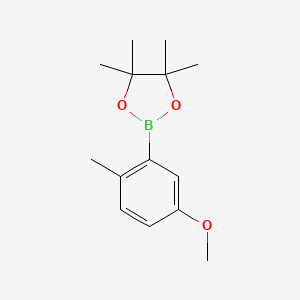
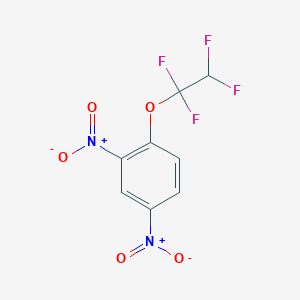
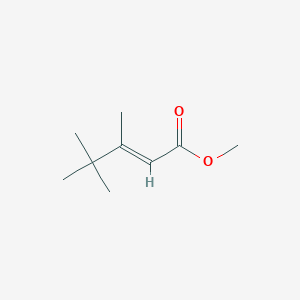
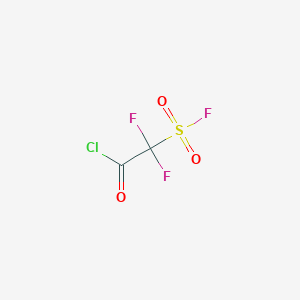


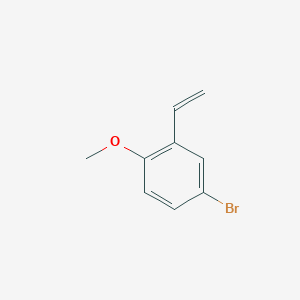
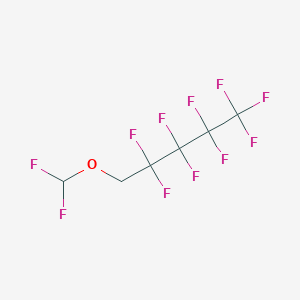
![[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]acetic acid](/img/structure/B3040173.png)
![N-[(dimethylamino)methylene]-N'-(4-fluorophenyl)thiourea](/img/structure/B3040174.png)


